2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
- Dissolve 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid in anhydrous dichloromethane (DCM).
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the reaction mixture for several hours until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: The compound can be reduced to form 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.
Scientific Research Applications
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: In the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to the formation of covalent bonds. This acylation can inhibit enzyme activity or alter the function of biomolecules, thereby affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
- 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
- 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
- 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Uniqueness
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride is unique due to the position of the fluorine atom on the benzyl group, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group on the benzoyl chloride moiety also contributes to its distinct chemical properties .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-13-7-3-6-12(15(16)18)14(13)20-9-10-4-2-5-11(17)8-10/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDQGBGSUYSDBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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